molecular formula C11H16N2O B13890179 2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one CAS No. 250263-32-2

2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one

Cat. No.: B13890179
CAS No.: 250263-32-2
M. Wt: 192.26 g/mol
InChI Key: ZCLNDHLPJYHUKD-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one is an organic compound that features a diethylamino group attached to an ethanone backbone, with a pyridinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one typically involves the reaction of 4-pyridinecarboxaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The diethylamino group can engage in hydrogen bonding and electrostatic interactions, while the pyridinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-1-(pyridin-4-yl)ethan-1-one
  • 2-(Diethylamino)-1-(pyridin-3-yl)ethan-1-one
  • 2-(Diethylamino)-1-(pyridin-2-yl)ethan-1-one

Uniqueness

2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the diethylamino group and the pyridinyl group influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications .

Biological Activity

2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one, a compound belonging to the class of pyridine derivatives, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This compound features a diethylamino group attached to a pyridine ring, which is known to influence its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine have shown potent effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL , particularly effective against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameBacterial StrainMIC (mg/mL)
Compound AS. aureus0.0048
Compound BE. coli0.0195
Compound CBacillus mycoides0.0098

Antiviral Activity

The antiviral potential of compounds with similar structural motifs has also been documented. For example, a derivative similar to this compound demonstrated selective inhibition of HIV replication with an EC50 value in the range of 3.35 - 10.23 µM across various cell lines . Such findings suggest that this compound may possess similar antiviral properties.

The mechanisms underlying the biological activity of this compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : Compounds with a diethylamino group often interact with enzymes involved in microbial metabolism, leading to growth inhibition.
  • Membrane Disruption : The lipophilicity associated with diethylamino groups may facilitate membrane penetration, disrupting cellular integrity in pathogens.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial efficacy of various pyridine derivatives, including those structurally similar to this compound. Results indicated that modifications on the pyridine ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Antiviral Activity Assessment : Another study focused on evaluating the antiviral properties of pyridine derivatives against HIV. The findings revealed that certain modifications could enhance selectivity and potency against viral strains resistant to standard treatments .

Properties

CAS No.

250263-32-2

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(diethylamino)-1-pyridin-4-ylethanone

InChI

InChI=1S/C11H16N2O/c1-3-13(4-2)9-11(14)10-5-7-12-8-6-10/h5-8H,3-4,9H2,1-2H3

InChI Key

ZCLNDHLPJYHUKD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)C1=CC=NC=C1

Origin of Product

United States

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